5-CHLORO-N~2~-(3-QUINOLYL)-2-THIOPHENECARBOXAMIDE
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Overview
Description
5-CHLORO-N~2~-(3-QUINOLYL)-2-THIOPHENECARBOXAMIDE is a heteroaryl compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety attached to a thiophene ring, which is further substituted with a chloro group and a carboxamide functional group. The presence of these functional groups contributes to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N~2~-(3-QUINOLYL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be constructed through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thiophene Ring Construction: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of Quinoline and Thiophene: The quinoline and thiophene moieties can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid to the carboxamide using reagents like ammonia or amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N~2~-(3-QUINOLYL)-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
5-CHLORO-N~2~-(3-QUINOLYL)-2-THIOPHENECARBOXAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, affecting signal transduction pathways.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-CHLORO-N~2~-(3-QUINOLYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting kinase activity, it can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. The quinoline moiety is crucial for binding to the ATP-binding site of kinases, while the thiophene ring enhances its selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N~2~-(2-QUINOLYL)-2-THIOPHENECARBOXAMIDE
- 5-CHLORO-N~2~-(4-QUINOLYL)-2-THIOPHENECARBOXAMIDE
- 5-CHLORO-N~2~-(3-ISOQUINOLYL)-2-THIOPHENECARBOXAMIDE
Uniqueness
5-CHLORO-N~2~-(3-QUINOLYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the quinoline moiety and the chloro group significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-N-quinolin-3-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-13-6-5-12(19-13)14(18)17-10-7-9-3-1-2-4-11(9)16-8-10/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLKIPUARKEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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